molecular formula C40H92N10O34S5 B1677128 Micronomicin sulfate CAS No. 66803-19-8

Micronomicin sulfate

Cat. No. B1677128
CAS RN: 66803-19-8
M. Wt: 561.7 g/mol
InChI Key: MQDGQSCLOYLSEK-SCFBDNQUSA-N
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Description

Micronomicin sulfate is an aminoglycoside antibiotic effective against gram-negative bacteria . It is composed of amino groups attached to glycosides and binds the 30s ribosomal subunit, causing misreading of the mRNA sequence and inhibition of translocation . It was originally isolated from Micromonospora .


Synthesis Analysis

The synthesis of Micronomicin sulfate involves a membrane separation and extraction method . The method includes decolorizing a Micronomicin sulfate analytic solution by an ultrafiltration membrane system, and concentrating it by a nanofiltration membrane system .


Molecular Structure Analysis

Micronomicin sulfate has a molecular formula of C40H92N10O34S5 . Its average mass is 1417.530 Da and its monoisotopic mass is 1416.438110 Da .


Physical And Chemical Properties Analysis

Micronomicin sulfate has a molecular formula of C20H43N5O11S and a molecular weight of 561.65 . It is freely soluble in water .

Scientific Research Applications

1. Clinical Effectiveness in Urinary Tract Infections

Micronomicin sulfate, a new aminoglycoside antibiotic, has demonstrated clinical effectiveness in treating urinary tract infections. A study by Kawamura (1984) showed a response rate of 60.6% in complicated urinary tract infections with daily doses of 240 mg administered in two doses, and 52.9% with daily 360 mg doses. This study highlights the potential of micronomicin sulfate as an effective treatment for urinary tract infections without significant safety concerns (Kawamura, 1984).

2. Efficacy in Treating Internal Field Infections

Another area of application is in treating internal field infections, such as respiratory and urinary tract infections, and septicemia. Ikemoto (1984) reported a high efficacy of micronomicin sulfate in these conditions, with effectiveness rates of 79.4% for pneumonia, 51.5% for chronic bronchitis, 81.0% for bronchiectasis-associated respiratory infections, 85% for urinary tract infections, and 80% for septicemia. These findings support the broad applicability of micronomicin sulfate in treating various internal infections (Ikemoto, 1984).

3. Pharmacokinetics and Safety

The pharmacokinetics and safety of micronomicin sulfate have been a focus of research as well. For instance, Hohzawa et al. (1983) studied the ototoxicity of micronomicin sulfate, finding no significant changes in hearing levels in patients treated with up to 240 mg/day for 4 days. This suggests a favorable safety profile, especially regarding ototoxicity, within the studied dosage range (Hohzawa, Shibuya, & Yuasa, 1983).

4. Impurity Profiling and Quality Control

Research on micronomicin sulfate also extends to its impurity profiling and quality control. Yuan et al. (2013) characterized impurities in micronomicin sulfate injections using liquid chromatography-ion trap mass spectrometry. This study is significant for quality control and ensuring the safety and efficacy of micronomicin sulfate formulations (Yuan et al., 2013).

5. Neuromuscular Blocking Actions

Micronomicin sulfate's neuromuscular blocking actions have been studied, indicating its potential in this field. Matsukawa et al. (1997) found that micronomicin sulfate could induce dose-dependent decreases in twitch tension in rabbits, suggesting its relevance in neuromuscular studies (Matsukawa et al., 1997).

6. Analytical Methods for Content Determination

Developing analytical methods for determining micronomicin sulfate content is essential for quality control. For example, Liu Xu-ping (2012) established an ion chromatography method for analyzing the sulfate content in micronomicin sulfate, offering a simple, rapid, sensitive, accurate, and repeatable method for content determination (Liu Xu-ping, 2012).

7. Liquid Chromatography with Pulsed Electrochemical Detection

Another significant advance in the analytical methodology for micronomicin sulfate is the development of liquid chromatography with pulsed electrochemical detection. Yuan et al. (2013) described a method for separating micronomicin from related substances, enhancing the analytical robustness and applicability to different commercial samples (Yao-zuo Yuan et al., 2013).

Safety And Hazards

Safety measures for handling Micronomicin sulfate include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation . It is also recommended to remove all sources of ignition .

Future Directions

Future research on Micronomicin sulfate could focus on its separation from related substances using new established liquid chromatographic methods . Additionally, more studies could be conducted to further understand its mechanism of action and potential uses .

properties

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41N5O7.H2O4S/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2;1-5(2,3)4/h9-19,24-28H,4-8,21-23H2,1-3H3;(H2,1,2,3,4)/t9-,10+,11-,12+,13-,14+,15+,16-,17+,18+,19+,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDGQSCLOYLSEK-SCFBDNQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)N)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CNC)N)N)N)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43N5O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048609
Record name Micronomicin sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Micronomicin sulfate

CAS RN

66803-19-8
Record name Micronomicin sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66803-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Micronomicin sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
Y Yuan, X Zhao, M Zhang, XL Fan, C Hu, S Jin… - … of pharmaceutical and …, 2013 - Elsevier
… This work was applied to evaluate the quality of micronomicin sulfate injection … micronomicin sulfate was reported first time. ► Thirty-six impurities detected from a micronomicin sulfate …
Number of citations: 15 www.sciencedirect.com
J ZHANG, Q WANG, X LIU - Chinese Journal of …, 2012 - ingentaconnect.com
Objective: To establish a new method to analyze the sulfate content in micronomicin sulfate. Methods: Ion chromatography was performed on a separation column of IonPac AS19(250 …
Number of citations: 1 www.ingentaconnect.com
JD MOON, SW HAN, NW CHOI, KS NA… - Korean Journal of …, 2000 - pesquisa.bvsalud.org
… Eleven of twenty one patients as study group were treated with both micronomicin sulfate(… After micronomicin sulfate administrated for 6.4+/-1.5days, serum Mg, Ca, K, FEMg (…
Number of citations: 6 pesquisa.bvsalud.org
SW Nam, DS Sung, SK Yoo, MS Chang, WS Choi… - YAKHAK …, 1997 - koreascience.kr
This study was conducted to investigate the subacute transdermal toxicity of Syndella gel, a new topical drug containing deproteinized dialysate of calf's blood and micronomicin sulfate …
Number of citations: 4 koreascience.kr
K Hohzawa, M Shibuya, R Yuasa - The Japanese Journal of …, 1983 - europepmc.org
Micronomicin sulfate (MCR) is a new aminoglycoside antibiotic, and its antibacterial spectrum is similar to that of gentamicin (GM). According to the animal test, MCR has less ototoxicity …
Number of citations: 2 europepmc.org
Y Yuan, S Chopra, XL Deng, M Zhang, XL Fan… - … of Chromatography A, 2013 - Elsevier
… A number of commercial samples of micronomicin sulfate were analyzed using this method and 18 peaks can be separated from the main component and from each other in one sample…
Number of citations: 16 www.sciencedirect.com
ES KIM, YS KIM, JH LEE - Korean Journal of Nephrology, 1998 - pesquisa.bvsalud.org
… subjects in GroupII were given 60mg of Micronomicin sulfate twice a day; and fourteen … of Amikacin sulfate and that of Micronomicin sulfate appear stronger than that of Isepacin sulfate. …
Number of citations: 1 pesquisa.bvsalud.org
L Ma, B Huang - Hunan yi ke da xue xue bao= Hunan Yike Daxue …, 1997 - europepmc.org
An ultraviolet spectrophotometric method for determination of micromonicin (MCR) was developed by the reaction of MCR with o-pathaldehyde (OPA) and obtained a derivative …
Number of citations: 2 europepmc.org
M Fukuda, K Sasaki - Japanese journal of ophthalmology, 2002 - Elsevier
Purpose: In order to determine whether the one-component method for calculating drug concentration in the aqueous (AQC max ) is useful for selecting an appropriate ophthalmic …
Number of citations: 17 www.sciencedirect.com
TS Li, SP Liu, ZF Liu, XL Hu, LP Zhang - Science in China Series B …, 2009 - Springer
… The interactions of CdTe NCs with amikacin sulfate (AS) and micronomicin sulfate (MS) were investigated respectively. The effects of AS and MS on fluorescence and RRS of CdTe NCs …
Number of citations: 12 link.springer.com

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